![molecular formula C20H20N2O2 B067294 2,5-二苄基四氢吡咯[3,4-c]吡咯-1,3(2H,3aH)-二酮 CAS No. 165893-99-2](/img/structure/B67294.png)
2,5-二苄基四氢吡咯[3,4-c]吡咯-1,3(2H,3aH)-二酮
描述
2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a compound that belongs to the pyrrolopyrrole family, a group known for its interesting and diverse chemical properties. These compounds have been the subject of extensive research due to their potential applications in various fields, including materials science and organic electronics.
Synthesis Analysis
The synthesis of related pyrrolo[3,4-c]pyrrole-1,4-dione derivatives often involves palladium-catalyzed coupling reactions, such as Suzuki coupling. These methods enable the introduction of various substituents onto the pyrrolopyrrole core, allowing for the synthesis of a wide range of derivatives with different properties (Zhang & Tieke, 2008).
Molecular Structure Analysis
Structural studies of pyrrolo[3,4-c]pyrrole derivatives, including X-ray diffraction analysis, have revealed insights into their molecular geometry. These studies show the influence of substituents on the planarity and overall shape of the molecules, which in turn affects their physical and electronic properties (Fujii et al., 2002).
Chemical Reactions and Properties
Pyrrolo[3,4-c]pyrrole-1,4-dione derivatives are known to undergo various chemical reactions, including cyclocondensation and oxidative cleavage, leading to the formation of complex structures with interesting properties. These reactions are crucial for the functionalization of the pyrrolopyrrole core and the development of new materials with tailored properties (Antonov et al., 2021).
Physical Properties Analysis
The physical properties of pyrrolo[3,4-c]pyrrole-1,4-dione derivatives, such as solubility, fluorescence, and molecular weight, are significantly influenced by the nature and position of the substituents on the core structure. These properties are critical for their application in optoelectronic devices and other technological applications (Zhang & Tieke, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of pyrrolo[3,4-c]pyrrole-1,4-dione derivatives are key factors that determine their utility in various chemical reactions and applications. Studies have shown that these compounds can serve as efficient building blocks for the synthesis of polymers and other high-performance materials (Guo, Sun, & Li, 2014).
科学研究应用
-
Synthesis of Pyrroles
- Field : Organic Chemistry
- Application : Pyrroles are synthesized via various methods, including the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines .
- Method : The reaction is carried out in water in the presence of a catalytic amount of iron (III) chloride under very mild reaction conditions .
- Results : The method yields N-substituted pyrroles in good to excellent yields .
-
Visible Light-Promoted Synthesis
- Field : Photocatalysis
- Application : A visible light-induced diastereoselective synthesis of 4,6a-dihydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-diones using 2H-azirines and maleimides .
- Method : The reaction is carried out in the presence of an organic photocatalyst .
- Results : The method is efficient and environmentally friendly, and proceeds with good functional group tolerance and substrate scope .
-
Synthesis of Carbazole Compounds
-
Metal-Catalyzed Conversion of Primary Diols and Amines
- Field : Organic Chemistry
- Application : A general, selective, and atom economic metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .
- Method : The reaction is catalyzed by a stable manganese complex in the absence of organic solvents .
- Results : Water and molecular hydrogen are the only side products. The reaction shows unprecedented selectivity, avoiding the formation of pyrrolidines, cyclic imides, and lactones .
-
Synthesis of N-Acylpyrroles
- Field : Organic Chemistry
- Application : A method for the preparation of N-acylpyrroles involves condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
- Method : The preparative procedure is highly tolerant of various functional groups .
- Results : N-Sulfonyl- and N-acylpyrroles were synthesized via olefin ring-closing metathesis of diallylamines followed by in situ oxidative aromatization in the presence of the ruthenium Grubbs catalyst and a suitable copper catalyst .
-
Synthesis of 2,5-Diamidopyrroles and 2,5-Diamidofurans
- Field : Organic Chemistry
- Application : A Au(I)-catalyzed hydroamination or hydration of 1,3-diynes allows access to 2,5-diamidopyrroles and 2,5-diamidofurans .
- Method : This method can also be expanded to 2,5-disubstituted furans and 1,2,5-trisubstituted pyrroles .
- Results : The use of ruthenium-based pincer-type catalysts enables the synthesis of substituted pyrroles via dehydrogenative alcohol functionalization reactions .
-
Cu/ABNO-Catalyzed Aerobic Oxidative Coupling
- Field : Organic Chemistry
- Application : A Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines provides N-substituted pyrroles .
- Method : The reaction proceeds at room temperature with an O2 balloon as the oxidant using commercially available materials as the substrates and catalysts .
- Results : The catalyst system offers a good tolerance to sensitive functional groups .
-
Synthesis of N-Substituted Pyrroles
- Field : Organic Chemistry
- Application : In ionic liquids [Bmim][PF6] or [Bmim][BF4], a highly regioselective N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride gave substituted pyrroles in excellent yields .
- Method : Michael addition of pyrrole with electrophilic olefins was completed in a highly regioselective manner to afford N-alkylpyrroles .
- Results : The method is efficient and environmentally friendly, and proceeds with good functional group tolerance and substrate scope .
-
Synthesis of 2,5-Diamidopyrroles and 2,5-Diamidofurans
- Field : Organic Chemistry
- Application : A Au(I)-catalyzed hydroamination or hydration of 1,3-diynes allows access to 2,5-diamidopyrroles and 2,5-diamidofurans .
- Method : This method can also be expanded to 2,5-disubstituted furans and 1,2,5-trisubstituted pyrroles .
- Results : The method is efficient and environmentally friendly, and proceeds with good functional group tolerance and substrate scope .
安全和危害
属性
IUPAC Name |
2,5-dibenzyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-19-17-13-21(11-15-7-3-1-4-8-15)14-18(17)20(24)22(19)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDKPXBXIRFDDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1CC3=CC=CC=C3)C(=O)N(C2=O)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619101 | |
| Record name | 2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |
CAS RN |
165893-99-2 | |
| Record name | 2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

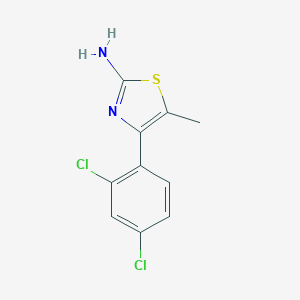
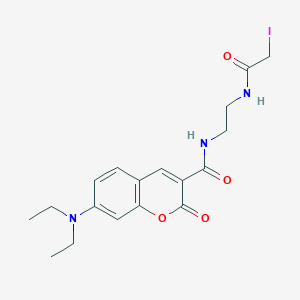
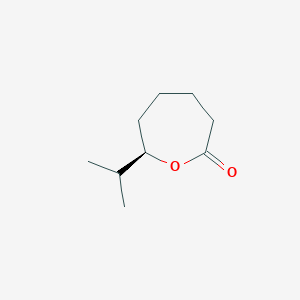
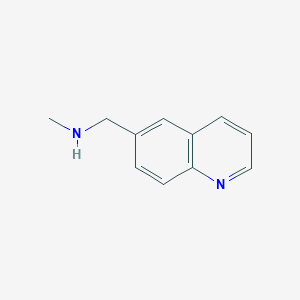
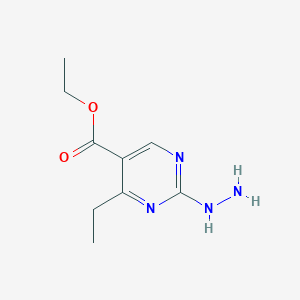
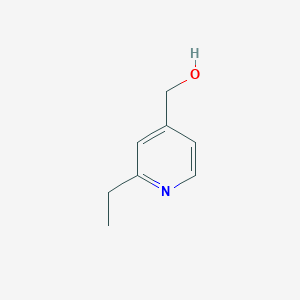


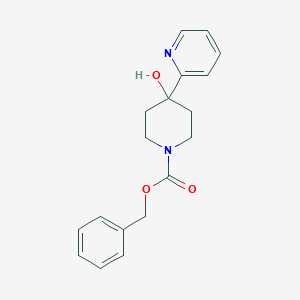


![5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole](/img/structure/B67244.png)

